1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-11-14(2)23-20(22-13)27-17-9-10-24(12-17)19(26)8-7-18(25)15-3-5-16(21)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWKHDWZYBQQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a synthetic compound that has garnered interest in pharmacological research due to its complex structure and potential biological activities. This compound features a chlorophenyl group and a pyrimidine moiety, which are known for their contributions to various biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.79 g/mol. The structure includes:
- A chlorophenyl ring , which may enhance lipophilicity and biological activity.
- A pyrrolidine ring linked to a dimethylpyrimidine unit, which is associated with various pharmacological effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
1. Anticancer Activity
Studies have shown that compounds similar to this one can inhibit cancer cell proliferation. For instance, derivatives containing pyrimidine and piperidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the pyrimidine moiety is believed to contribute significantly to the anticancer properties due to its ability to interact with DNA and inhibit cell division.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | HT29 (Colon Cancer) | 10 | DNA Intercalation |
| Example B | MCF7 (Breast Cancer) | 15 | Apoptosis Induction |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The chlorophenyl group may enhance membrane permeability, allowing for better interaction with bacterial cells.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The binding affinity of the compound to AChE can be influenced by its structural components, particularly the pyrimidine and piperidine rings.
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted on various synthesized derivatives of similar compounds, it was found that those containing the pyrimidine moiety exhibited significant cytotoxicity against cancer cell lines such as MCF7 and HeLa. The study utilized MTT assays to determine cell viability post-treatment.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription.
- Enzyme Binding : The structural components may facilitate binding to target enzymes, inhibiting their activity.
- Membrane Interaction : The lipophilic nature of the chlorophenyl group may enhance interaction with cellular membranes, affecting permeability and function.
Q & A
Q. What are the key synthetic strategies for 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Pyrrolidine functionalization: Reacting 3-hydroxypyrrolidine with 4,6-dimethylpyrimidin-2-yl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the pyrimidinyloxy group .
- Ketone coupling: Using a Michael addition or nucleophilic substitution to attach the 4-chlorophenylbutanedione moiety. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products like over-alkylation .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography: Resolves the planar configuration of the pyrimidine ring and dihedral angles between aromatic substituents, critical for understanding electronic properties .
- NMR spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of substitution (e.g., shifts at δ 2.3–2.5 ppm for methyl groups on pyrimidine) .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.15) and fragmentation patterns .
Q. What in vitro assays are used to assess its biological activity?
Methodological Answer:
- Enzyme inhibition assays: Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates (e.g., ATP-coupled luciferase assays) .
- Cell viability assays: MTT or resazurin-based protocols quantify cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) .
- Antimicrobial testing: Broth microdilution methods determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Variable standardization: Control cell passage number, serum batch, and incubation time to reduce inter-lab variability .
- Mechanistic validation: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Software like AutoDock Vina models binding poses in protein active sites (e.g., docking to ATP-binding pockets of kinases) .
- MD simulations: GROMACS or AMBER simulate ligand-protein stability over 100+ ns trajectories to assess binding energy (ΔG) .
- QSAR modeling: Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Q. How does structural modification of the pyrrolidine or pyrimidine moieties affect pharmacological profiles?
Methodological Answer:
- SAR studies: Synthesize analogs with substituents like halogens or methyl groups at key positions (Table 1) .
- Pharmacokinetic profiling: Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) for lead optimization .
Q. Table 1. Structural analogs and their biological activities
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry: Continuous reactors improve yield and reduce purification steps for intermediates .
- DoE optimization: Use response surface methodology (RSM) to balance temperature, solvent ratio, and catalyst loading .
- Green chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
